molecular formula C12H22N2O3 B575698 tert-butyl 3-[(3S)-3-hydroxypyrrolidin-1-yl]azetidine-1-carboxylate CAS No. 178311-47-2

tert-butyl 3-[(3S)-3-hydroxypyrrolidin-1-yl]azetidine-1-carboxylate

Cat. No.: B575698
CAS No.: 178311-47-2
M. Wt: 242.319
InChI Key: INNSLFVFDMOBJY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tert-butyl 3-(3-hydroxypyrrolidin-1-yl)azetidine-1-carboxylate is a complex organic compound. It is often used as a building block in the synthesis of various novel organic compounds.

Mode of Action

As a building block in organic synthesis, it likely interacts with other compounds to form new derivatives. These derivatives may have different modes of action depending on their structure and the targets they interact with.

Result of Action

As a building block in organic synthesis, its effects would largely depend on the properties of the final compound it contributes to forming.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and presence of other compounds can affect the compound’s stability and its interactions with its targets .

Chemical Reactions Analysis

tert-butyl 3-[(3S)-3-hydroxypyrrolidin-1-yl]azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.

    Substitution: The tert-butyl ester group can undergo nucleophilic substitution reactions to form various esters or amides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce an amine .

Scientific Research Applications

tert-butyl 3-[(3S)-3-hydroxypyrrolidin-1-yl]azetidine-1-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Biological Activity

Tert-butyl 3-[(3S)-3-hydroxypyrrolidin-1-yl]azetidine-1-carboxylate, with the CAS number 1257293-73-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H22N2O3
  • Molecular Weight : 242.319 g/mol
  • Purity : ≥97%
  • Storage : Room temperature

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurodegenerative diseases. The compound exhibits properties that may inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease.

Inhibition of Amyloid-Beta Aggregation

In vitro studies have indicated that this compound can significantly inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. The mechanism involves the reduction of oxidative stress and inflammatory responses in neuronal cells exposed to amyloid-beta.

Neuroprotective Effects

A study conducted on astrocytes treated with amyloid-beta revealed that this compound increased cell viability by approximately 20% compared to controls treated only with amyloid-beta. This suggests a protective effect against neurotoxicity induced by amyloid-beta aggregates .

Cytokine Modulation

The compound has shown potential in modulating cytokine production, specifically reducing levels of tumor necrosis factor-alpha (TNF-α) in astrocytes exposed to amyloid-beta. This reduction is crucial as elevated TNF-α levels are associated with neuroinflammation and neuronal damage .

Case Studies and Research Findings

StudyFindings
In Vitro Study on Astrocytes Increased cell viability by 20% when co-treated with amyloid-betaSuggests protective effects against neurotoxicity
Cytokine Analysis Reduced TNF-α levels in treated astrocytesIndicates potential anti-inflammatory properties
Aggregation Inhibition Significant inhibition of amyloid-beta aggregation observedMay contribute to therapeutic strategies for Alzheimer's disease

Properties

IUPAC Name

tert-butyl 3-(3-hydroxypyrrolidin-1-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-6-9(7-14)13-5-4-10(15)8-13/h9-10,15H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNSLFVFDMOBJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60737380
Record name tert-Butyl 3-(3-hydroxypyrrolidin-1-yl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178311-47-2
Record name tert-Butyl 3-(3-hydroxypyrrolidin-1-yl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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